Cas no 2248276-87-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate is a specialized organic compound featuring both isoindoline-1,3-dione and trimethylsilylphenyl functional groups. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or advanced materials. The presence of the trimethylsilyl group enhances stability and influences electronic properties, while the ester linkage offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a protecting group strategy. The compound is typically handled under controlled conditions due to its sensitivity, requiring anhydrous environments for optimal utility in precision organic synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate structure
2248276-87-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
CAS番号:2248276-87-9
MF:C19H19NO4Si
メガワット:353.443966150284
CID:6012627
PubChem ID:165891342

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate 化学的及び物理的性質

名前と識別子

    • 2248276-87-9
    • EN300-6518713
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
    • インチ: 1S/C19H19NO4Si/c1-25(2,3)14-10-8-13(9-11-14)12-17(21)24-20-18(22)15-6-4-5-7-16(15)19(20)23/h4-11H,12H2,1-3H3
    • InChIKey: VFTMNSGPPIRMME-UHFFFAOYSA-N
    • ほほえんだ: [Si](C)(C)(C)C1C=CC(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 353.10833462g/mol
  • どういたいしつりょう: 353.10833462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6518713-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
1g
$971.0 2023-05-25
Enamine
EN300-6518713-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
10g
$4176.0 2023-05-25
Enamine
EN300-6518713-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
5g
$2816.0 2023-05-25
Enamine
EN300-6518713-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
2.5g
$1903.0 2023-05-25
Enamine
EN300-6518713-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
0.25g
$893.0 2023-05-25
Enamine
EN300-6518713-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
0.1g
$855.0 2023-05-25
Enamine
EN300-6518713-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
0.05g
$816.0 2023-05-25
Enamine
EN300-6518713-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate
2248276-87-9
0.5g
$933.0 2023-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate (CAS No: 2248276-87-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate, identified by its Chemical Abstracts Service (CAS) number 2248276-87-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular architecture, which includes a dioxo group and a dihydroisoindole scaffold. The presence of a 4-(trimethylsilyl)phenyl moiety further enhances its chemical complexity, making it a promising candidate for various biochemical applications.

The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate contribute to its unique reactivity and potential biological activity. The dioxo group, also known as a ketone-like structure, is known to participate in various catalytic processes and can serve as a key interaction point in enzyme binding. Meanwhile, the dihydroisoindole core is a common motif found in many bioactive molecules, often associated with neurological and anti-inflammatory properties. The incorporation of the 4-(trimethylsilyl)phenyl group introduces stability through silicon-silicon bonds while also allowing for selective functionalization, making this compound highly versatile in synthetic chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate. Researchers have been investigating its role in modulating various biological pathways, particularly those relevant to cancer therapy and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are critical targets in oncology. Additionally, its ability to cross the blood-brain barrier has raised eyebrows among neuroscientists exploring novel treatments for conditions such as Alzheimer's and Parkinson's disease.

The synthetic route to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate is equally fascinating. The synthesis typically involves multi-step organic transformations starting from readily available precursors. Key steps include cyclization reactions to form the dihydroisoindole ring system followed by oxidation to introduce the dioxo functionality. The final step often involves the introduction of the 4-(trimethylsilyl)phenyl group via palladium-catalyzed cross-coupling reactions. This synthetic strategy not only highlights the ingenuity of modern organic chemistry but also underscores the importance of protecting groups in ensuring high yields and purity.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate is its potential as a scaffold for drug discovery. By modifying various substituents on its core structure, chemists can fine-tune its biological activity to target specific diseases more effectively. For instance, replacing the 4-(trimethylsilyl)phenyl group with other aryl or heteroaryl moieties could alter its binding affinity to different proteins or enzymes. Such modifications are essential in developing lead compounds that can undergo further optimization through structure-based drug design approaches.

The role of computational chemistry in studying compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. By simulating these interactions computationally, scientists can identify potential binding sites and optimize drug-like properties such as solubility and metabolic stability. This approach not only accelerates the drug discovery process but also reduces the need for extensive experimental trials.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yly 2-[4-(trimethylsilyl)phenyl]acetate (CAS No: 2248276–87–9) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Its unique combination of functional groups makes it an attractive candidate for further research into therapeutic applications across multiple disease areas. As our understanding of molecular interactions continues to evolve,this compound stands at the forefront of innovation, offering new possibilities for treating some of humanity's most challenging health issues.

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